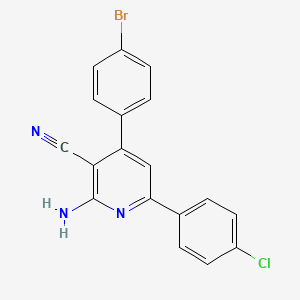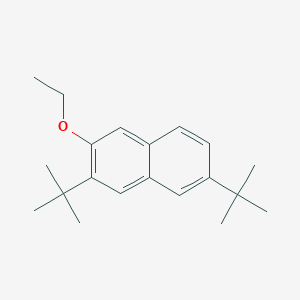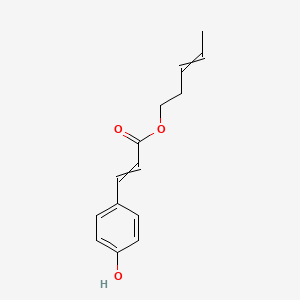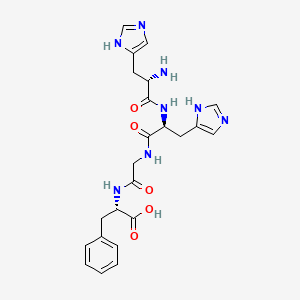
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H11N3O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group, a nitro group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the pyridinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyridinyl group can be carried out using a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-Methyl-2-amino-N-(2-pyridinyl)benzamide.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-2-nitro-N-(2-pyridinyl)benzamide.
Applications De Recherche Scientifique
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-N-(3-pyridinyl)benzamide
- N-(3-Methyl-2-pyridinyl)benzamide
- 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide
- 3-Nitro-N-(2-pyridinyl)benzamide
Uniqueness
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
600128-25-4 |
|---|---|
Formule moléculaire |
C13H11N3O3 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
3-methyl-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17) |
Clé InChI |
ZDLTYOVPUAHOPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)

![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![1H-Imidazole, 5-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B12572990.png)


![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)


![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
